Di-tert-butylphosphinylferrocen

Beschreibung

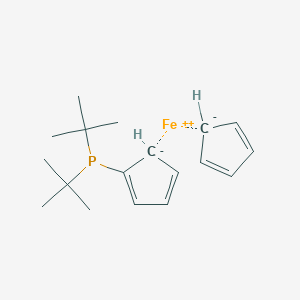

Di-tert-butylphosphinylferrocene (C₁₈H₂₈BF₄FeP) is a highly electron-rich dialkylphosphinoferrocene ligand characterized by its tert-butyl substituents attached to the phosphorus atom. Its structure combines a ferrocene backbone with a bulky di-tert-butylphosphine group, which confers exceptional electron-donating properties and steric bulk. These attributes make it a valuable ligand in transition-metal-catalyzed cross-coupling reactions, including C–C, C–N, and C–S bond formations .

The synthesis of this compound involves metallation of ferrocene followed by reaction with tert-butylchlorophosphine. However, challenges arise due to its propensity for oxidation to the phosphine oxide and the difficulty in achieving selective mono-metallation of ferrocene. Existing procedures report medium-low yields (30–50%) and require stringent conditions, such as dry-box environments, to prevent decomposition . Spectral data, including ³¹P NMR (δ -0.85) and IR (3109 cm⁻¹ for C–H stretches), confirm its structural integrity and purity .

Eigenschaften

Molekularformel |

C18H27FeP |

|---|---|

Molekulargewicht |

330.2 g/mol |

IUPAC-Name |

cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+) |

InChI |

InChI=1S/C13H22P.C5H5.Fe/c1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-2-4-5-3-1;/h7-10H,1-6H3;1-5H;/q2*-1;+2 |

InChI-Schlüssel |

IVWFNMCAPPQZMP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of di-tert-butylphosphinoferrocene involves several key steps. Initially, ferrocene is reacted with diaryl or dialkyl phosphine oxides under controlled conditions. The reaction typically takes place in a solvent such as 1,2-dichloroethane, and the mixture is stirred under a nitrogen atmosphere. The reaction is followed by hydrolysis and crystallization to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of di-tert-butylphosphinoferrocene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The gentle reaction conditions make it suitable for industrial applications in organic synthesis and advanced electrochemical systems .

Analyse Chemischer Reaktionen

Types of Reactions

Di-tert-butylphosphinoferrocene undergoes various types of chemical reactions, including:

Oxidation: The compound exhibits unique electrochemical behavior due to its bulky substituents and interactions with transition metals.

Reduction: The compound can participate in reduction reactions, particularly in the presence of suitable reducing agents.

Substitution: Di-tert-butylphosphinoferrocene can undergo substitution reactions, where the phosphino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of di-tert-butylphosphinoferrocene include palladium(II) catalysts, Grignard reagents, and various nucleophilic precursors. The reactions often take place under mild conditions, making the compound highly versatile in different chemical processes .

Major Products

The major products formed from the reactions of di-tert-butylphosphinoferrocene depend on the specific reaction conditions and reagents used. For example, in Suzuki coupling reactions, the compound promotes efficient aryl-aryl bond formation, leading to the synthesis of polycyclic indoles and other complex organic molecules .

Wissenschaftliche Forschungsanwendungen

Di-tert-butylphosphinoferrocene has a wide range of scientific research applications, including:

Biology: The compound’s unique properties make it a valuable tool in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Medicine: Di-tert-butylphosphinoferrocene is used in the synthesis of pharmaceutical compounds, contributing to the development of new medications.

Wirkmechanismus

The mechanism of action of di-tert-butylphosphinoferrocene involves its role as a ligand in catalysis. The compound forms complexes with transition metals, which then participate in various catalytic cycles. The bulky di-tert-butylphosphino groups provide steric hindrance, enhancing the selectivity and efficiency of the catalytic reactions. The molecular targets and pathways involved depend on the specific reaction and the transition metal used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Electronic and Steric Properties

Di-tert-butylphosphinylferrocene is distinguished by its electron-rich nature compared to other dialkylphosphinoferrocenes. The tert-butyl groups enhance electron donation to the metal center, as quantified by Tolman Electronic Parameters (TEP), while imposing significant steric bulk. For example:

| Compound | Substituents | TEP (cm⁻¹) | Steric Bulk (ų) |

|---|---|---|---|

| Di-tert-butylphosphinylferrocene | tert-butyl | ~2050 | ~160 |

| Dimethylphosphinoferrocene | methyl | ~2065 | ~100 |

| Diethylphosphinoferrocene | ethyl | ~2060 | ~120 |

Note: TEP values are illustrative; lower values indicate stronger electron-donating capacity. Steric bulk estimated using Cone Angles.

The tert-butyl groups in Di-tert-butylphosphinylferrocene provide superior electron density, enabling faster oxidative addition in catalytic cycles compared to less bulky analogs .

Stability and Oxidation Resistance

Di-tert-butylphosphinylferrocene is more oxidation-prone than triarylphosphines (e.g., triphenylphosphine) due to the weaker P–C bond strength in dialkylphosphines. In contrast, triarylphosphinoferrocenes exhibit greater air stability but lower electron-donating capacity. For instance:

| Compound | Oxidation Onset Potential (V vs. SCE) |

|---|---|

| Di-tert-butylphosphinylferrocene | -0.15 |

| Triphenylphosphinoferrocene | +0.25 |

This trade-off between electron richness and stability limits Di-tert-butylphosphinylferrocene’s handling to inert atmospheres .

Catalytic Performance

In Suzuki-Miyaura coupling, Di-tert-butylphosphinylferrocene outperforms less electron-rich ligands. For example, in aryl chloride couplings:

| Ligand | Substrate | Yield (%) |

|---|---|---|

| Di-tert-butylphosphinylferrocene | 4-Cl-C₆H₄CN | 92 |

| Diethylphosphinoferrocene | 4-Cl-C₆H₄CN | 68 |

The tert-butyl groups accelerate transmetallation and reductive elimination steps, critical for challenging substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.